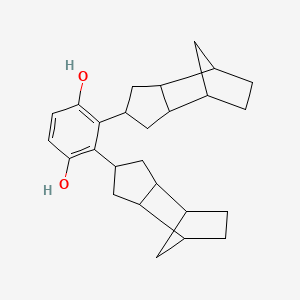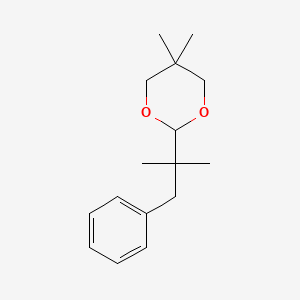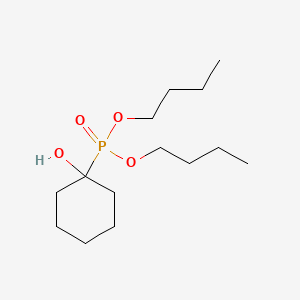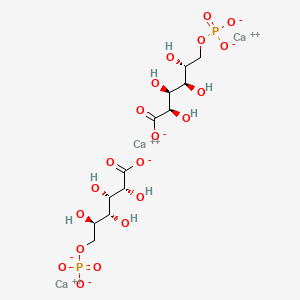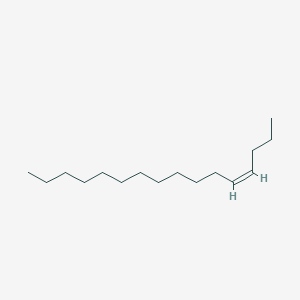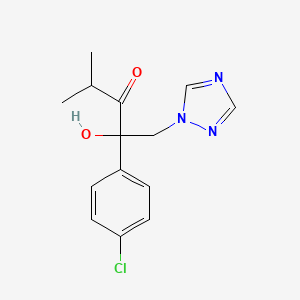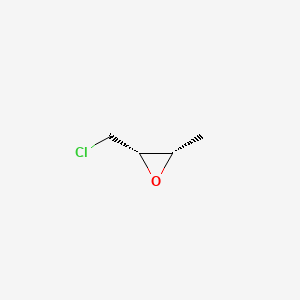
Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound’s structure includes a diethylammonium group, a chlorinated aromatic ring, and a propionate moiety, which contribute to its herbicidal activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate typically involves the reaction of 4-chloro-2-methylphenol with (S)-2-chloropropionic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with diethylamine to form the diethylammonium salt. The reaction conditions often require controlled temperatures and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反应分析
Types of Reactions
Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chlorinated aromatic ring to a more reduced state.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of substituted phenoxypropionates.
科学研究应用
Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate has several applications in scientific research:
Chemistry: Used as a model compound to study herbicidal activity and environmental degradation.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
作用机制
The herbicidal activity of Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate is primarily due to its ability to mimic natural plant hormones called auxins. It disrupts normal plant growth by causing uncontrolled cell division and elongation, leading to the death of the target weeds. The compound binds to specific auxin receptors, triggering a cascade of molecular events that result in herbicidal effects.
相似化合物的比较
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Mecoprop (MCPP)
- Dicamba
Uniqueness
Diethylammonium (S)-2-(4-chloro-2-methylphenoxy)propionate is unique due to its specific stereochemistry and the presence of a diethylammonium group, which enhances its solubility and bioavailability compared to other phenoxy herbicides. This makes it particularly effective in certain agricultural applications where other herbicides may be less effective.
属性
CAS 编号 |
97233-28-8 |
|---|---|
分子式 |
C14H22ClNO3 |
分子量 |
287.78 g/mol |
IUPAC 名称 |
(2S)-2-(4-chloro-2-methylphenoxy)propanoic acid;N-ethylethanamine |
InChI |
InChI=1S/C10H11ClO3.C4H11N/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;1-3-5-4-2/h3-5,7H,1-2H3,(H,12,13);5H,3-4H2,1-2H3/t7-;/m0./s1 |
InChI 键 |
YWWMOSBBXLVHSK-FJXQXJEOSA-N |
手性 SMILES |
CCNCC.CC1=C(C=CC(=C1)Cl)O[C@@H](C)C(=O)O |
规范 SMILES |
CCNCC.CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



